Lenalidomide-CO-PEG2-Cl
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Overview
Description
Lenalidomide-CO-PEG2-Cl is a derivative of lenalidomide, a well-known immunomodulatory drug. This compound is designed to enhance the therapeutic properties of lenalidomide by incorporating a polyethylene glycol (PEG) linker and a chlorine atom. The PEG linker improves the solubility and bioavailability of the compound, while the chlorine atom can influence its reactivity and binding properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lenalidomide-CO-PEG2-Cl typically involves several steps:
Bromination: The starting material, methyl 2-methyl-3-nitrobenzoate, undergoes bromination using N-bromosuccinimide in the presence of a radical initiator.
Cyclization: The brominated intermediate is then reacted with 3-aminopiperidine-2,6-dione to form the core structure of lenalidomide.
PEGylation: The lenalidomide core is then conjugated with a PEG2 linker through a carbamate linkage.
Chlorination: Finally, the PEGylated lenalidomide is chlorinated to obtain this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for scalability and efficiency. This includes using environmentally benign solvents and catalysts, as well as optimizing reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Lenalidomide-CO-PEG2-Cl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the nitro group or other functional groups in the compound.
Substitution: The chlorine atom in this compound can be substituted with other nucleophiles to form different derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron powder and ammonium chloride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can produce a wide range of substituted compounds .
Scientific Research Applications
Lenalidomide-CO-PEG2-Cl has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used to study protein-ligand interactions and cellular pathways.
Medicine: this compound is investigated for its potential therapeutic effects in treating various cancers and immune-related disorders.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control
Mechanism of Action
Lenalidomide-CO-PEG2-Cl exerts its effects through multiple mechanisms:
Protein Degradation: The compound binds to cereblon, a substrate receptor of the CRL4 E3 ligase complex, leading to the ubiquitination and degradation of target proteins such as IKZF1 and IKZF3.
Immunomodulation: It modulates the immune response by altering cytokine production and enhancing natural killer cell activity.
Anti-angiogenesis: The compound inhibits the formation of new blood vessels, which is crucial for tumor growth
Comparison with Similar Compounds
Similar Compounds
Thalidomide: The parent compound of lenalidomide, known for its immunomodulatory and anti-angiogenic properties.
Pomalidomide: Another derivative of thalidomide with similar but more potent effects.
CC-122 and CC-220: Newer thalidomide analogs designed for better clinical efficacy
Uniqueness
Lenalidomide-CO-PEG2-Cl is unique due to its enhanced solubility and bioavailability provided by the PEG linker, and its potential for targeted protein degradation through the chlorine atom. These modifications make it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C20H24ClN3O6 |
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Molecular Weight |
437.9 g/mol |
IUPAC Name |
3-[2-(2-chloroethoxy)ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-isoindol-4-yl]propanamide |
InChI |
InChI=1S/C20H24ClN3O6/c21-7-9-30-11-10-29-8-6-18(26)22-15-3-1-2-13-14(15)12-24(20(13)28)16-4-5-17(25)23-19(16)27/h1-3,16H,4-12H2,(H,22,26)(H,23,25,27) |
InChI Key |
LLIMLUIRVKZRLM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NC(=O)CCOCCOCCCl |
Origin of Product |
United States |
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